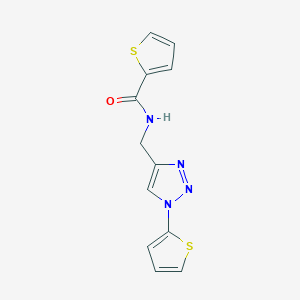

N-((1-(噻吩-2-基)-1H-1,2,3-三唑-4-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a compound that belongs to a class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties, as demonstrated by a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide . These compounds have shown high activity in pharmacological screenings, suggesting that N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide may also possess similar biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with various organic reagents. For instance, the synthesis of related compounds has been achieved through reactions of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with different reagents, followed by diazotisation and coupling with aromatic and heterocyclic amines . The detailed synthesis procedures are characterized by spectroscopic data and elemental analysis, ensuring the correct formation of the desired compounds.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using techniques such as X-ray diffraction, which provides precise geometrical parameters of the compounds . Theoretical calculations, such as DFT/B3LYP/6-311++G(d,p), can also be applied to calculate optimized geometries and assess the local and global chemical activity parameters, which are crucial for understanding the reactivity of the molecule .

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions due to their reactive sites. The local and global chemical activity parameters obtained from theoretical calculations can help identify electrophilic and nucleophilic sites within the molecule, which are essential for predicting its reactivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The crystal structure analysis provides insights into the stability of the compound and the types of intermolecular interactions, such as hydrogen bonding and π-π interactions, that can occur . These properties are important for the practical application of the compounds in biological systems and for their potential use as pharmaceutical agents.

科学研究应用

抗菌和抗真菌应用

与 N-((1-(噻吩-2-基)-1H-1,2,3-三唑-4-基)甲基)噻吩-2-甲酰胺 相关的化合物显示出显着的抗菌和抗真菌活性。这些活性针对一系列细菌和真菌菌株进行了评估,证明了此类化合物在开发新型抗菌剂方面的潜力 (Babu, Pitchumani, & Ramesh, 2013)。

抗癌活性

与目标化合物密切相关的噻吩-2-甲醛衍生物已被合成并评估其抗癌活性。这些化合物毒性较小,并具有与载体蛋白(如人血清白蛋白 (HSA))显着的结合特性,表明它们在癌症治疗中的潜力 (Shareef 等人,2016)。

材料科学应用

在材料科学领域,新型噻吩衍生物已被探索用于聚氯乙烯 (PVC) 的光稳定效应,展示了它们在增强材料对光降解的抵抗力方面的效用。这项研究为在材料科学中使用噻吩衍生物开辟了新途径,以提高聚合物对环境因素的耐久性 (Balakit 等人,2015)。

传感器开发

源自噻吩的三唑基荧光探针已被开发用于检测 Zn2+ 等金属离子。这些探针表现出很高的选择性和敏感性,表明它们在生物成像和环境监测中的应用 (Iniya 等人,2014)。

未来方向

作用机制

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that thiophene derivatives have been synthesized and shown to exhibit excellent fungicidal activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological or physiological function it is influencing.

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene nucleus containing compounds, it can be inferred that multiple biochemical pathways could be influenced .

Result of Action

It’s worth noting that certain thiophene derivatives have shown excellent fungicidal activities . The specific effects would depend on the biological or physiological function the compound is influencing.

属性

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS2/c17-12(10-3-1-5-18-10)13-7-9-8-16(15-14-9)11-4-2-6-19-11/h1-6,8H,7H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHQRRJDEDZQDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)

![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)